(S)-Pyrrolidine-3-carboxylic acid
Overview
Description
(S)-Pyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from proline, which undergoes a series of chemical transformations to yield the desired compound. Another method involves the use of chiral catalysts to induce the formation of the (S)-enantiomer during the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding keto derivative.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as keto derivatives, alcohols, and substituted amides.
Scientific Research Applications
(S)-Pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (S)-Pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, where it can act as an inhibitor or substrate. The carboxyl group can form hydrogen bonds with amino acid residues in the active site, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
Proline: A structurally similar amino acid with a pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Another derivative with a different substitution pattern on the pyrrolidine ring.
Uniqueness
(S)-Pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the position of the carboxyl group on the pyrrolidine ring. This configuration imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
(3S)-pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIBKXSIXOLOL-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363568 | |
Record name | (S)-Pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72580-53-1 | |
Record name | (S)-Pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (S)-Pyrrolidine-3-carboxylic acid be used as a scaffold for developing organocatalysts, and if so, how does its self-assembly with co-catalysts impact its catalytic activity?
A2: Yes, this compound has shown promise as a scaffold for organocatalysts. [] Researchers have successfully synthesized organocatalysts by attaching supramolecular receptors to PCA, enabling it to self-assemble with complementary co-catalysts. This self-assembly, driven by hydrogen bonding, has been confirmed through NMR and X-ray crystallography. [] Interestingly, the presence of these co-catalysts significantly enhances the catalytic activity of PCA derivatives in asymmetric Michael reactions, particularly with ketones. [] This suggests that the self-assembly process fine-tunes the catalyst's structure and properties, leading to improved catalytic efficiency and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.